N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide typically involves the reaction of benzylamine with 3-(hydroxymethyl)phenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)phenoxyacetic acid.
Reduction: Formation of N-benzyl-2-[3-(aminomethyl)phenoxy]acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the electrophile used.
Scientific Research Applications
N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: A parent compound with similar pharmacological properties.
N-benzyl-2-[3-(aminomethyl)phenoxy]acetamide: A reduced form with different biological activities.
3-(carboxymethyl)phenoxyacetic acid: An oxidized form with distinct chemical properties.
Uniqueness
N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide is unique due to its specific structural features, such as the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide |
InChI |
InChI=1S/C16H17NO3/c18-11-14-7-4-8-15(9-14)20-12-16(19)17-10-13-5-2-1-3-6-13/h1-9,18H,10-12H2,(H,17,19) |
InChI Key |
RCMISTPRXKXEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.